molecular formula C21H17Cl3N4O3S B12007604 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No.: B12007604
M. Wt: 511.8 g/mol
InChI Key: NIGJVEDQBUCVCV-UHFFFAOYSA-N
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Description

2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a trichloroethyl moiety, and a nitrophenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyl acetamide derivative, followed by the introduction of the trichloroethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the nitrophenyl group via a carbonothioylation reaction.

Reaction Conditions:

    Temperature: Typically carried out at room temperature to moderate heat (20-80°C).

    Solvents: Common solvents include dichloromethane, toluene, and ethanol.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial. Scale-up processes often require optimization of reaction conditions to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions using hydrogen gas or sodium borohydride can convert nitro groups to amines.

    Substitution: Halogen atoms in the trichloroethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Naphthoquinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The nitrophenyl group, in particular, is known for its ability to interact with biological molecules.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The naphthyl group can intercalate with aromatic residues in proteins, while the nitrophenyl group can form hydrogen bonds or electrostatic interactions with active sites. The trichloroethyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthyl)-3-(2-nitrophenyl)-2-propenoic acid
  • 3-(2-Aminophenyl)-2-(1-naphthyl)-2-propenoic acid
  • 3-Amino-2-(2-naphthyl)-3-phenyl-2-propenoic acid

Uniqueness

Compared to similar compounds, 2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide stands out due to its trichloroethyl group, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical properties.

Properties

Molecular Formula

C21H17Cl3N4O3S

Molecular Weight

511.8 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C21H17Cl3N4O3S/c22-21(23,24)19(27-20(32)25-15-8-4-9-16(12-15)28(30)31)26-18(29)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12,19H,11H2,(H,26,29)(H2,25,27,32)

InChI Key

NIGJVEDQBUCVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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